molecular formula C10H16BrN3 B15239737 3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15239737
M. Wt: 258.16 g/mol
InChI Key: RYOVQMQFQJGMCQ-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C10H16BrN3 This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and tert-butyl group make it a versatile intermediate for further functionalization and derivatization, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-10(2,3)8-7(11)9-12-5-4-6-14(9)13-8/h12H,4-6H2,1-3H3

InChI Key

RYOVQMQFQJGMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2CCCNC2=C1Br

Origin of Product

United States

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